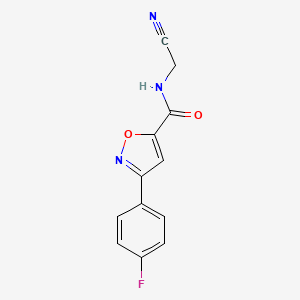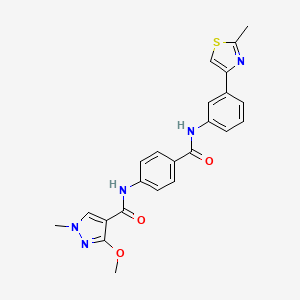![molecular formula C16H14ClNO3 B2964424 N-[4-(4-chlorophenoxy)-3-(hydroxymethyl)phenyl]prop-2-enamide CAS No. 2459725-85-8](/img/structure/B2964424.png)
N-[4-(4-chlorophenoxy)-3-(hydroxymethyl)phenyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
This compound can be synthesized using different methods, including the Knoevenagel condensation reaction, which involves the reaction between an aldehyde and a ketone under basic conditions. Another method involves the reaction between 3,4-dihydroxybenzaldehyde and acryloyl chloride in the presence of a base. The yield of this compound can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst.Molecular Structure Analysis
The molecular structure of “N-[4-(4-chlorophenoxy)-3-(hydroxymethyl)phenyl]prop-2-enamide” is complex and involves several functional groups. The compound contains a phenolic group, a chlorophenoxy group, a hydroxymethyl group, and a prop-2-enamide group .Chemical Reactions Analysis
The synthesis of “this compound” involves several chemical reactions. The first key stage was salicylic acid iodination, adding iodine in the presence of hydrogen peroxide . The second key stage was the reaction of 3,5-diiodosalicylic acid with aminoether, where salicylic acid chloride was formed in situ with PCl3 .Applications De Recherche Scientifique
Hydrogen Bonding in Anticonvulsant Enaminones
Enaminones, closely related to the compound , have been studied for their hydrogen bonding properties, which play a significant role in their anticonvulsant activity. The crystal structures of these compounds, including methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxo-3-cyclohexen-1-carboxylate, demonstrate significant hydrogen bonding, forming infinite chains of molecules (Kubicki, Bassyouni, & Codding, 2000).
Non-Linear Optical Properties in Chalcones
Research on chalcones, which share structural similarities with the compound , revealed their potential in non-linear optical (NLO) applications. Two chalcones were studied for their NLO properties using density functional theory (DFT), showing that they possess better NLO responses than standard compounds (Singh, Saxena, Prasad, & Kumar, 2012).
Anticancer Activity in Dicopper(II) Complexes
The study of dicopper(II) complexes with substituted oxamide ligands, related to the chemical structure , has revealed potential anticancer applications. These complexes demonstrated active properties against tumor cell lines, with their anticancer activities being consistent with their DNA-binding affinities (Zheng, Jiang, Li, Wu, & Yan, 2015).
Mass Spectrometry in Polyamine Toxins
Studies have also been conducted on polyamine toxins of spiders, with compounds structurally related to N-[4-(4-chlorophenoxy)-3-(hydroxymethyl)phenyl]prop-2-enamide. The fragmentation patterns and ion formations through neighboring group participation have been a focus, contributing to the understanding of these toxins (Bigler & Hesse, 1995).
Enaminones as Therapeutic Pharmacophores
Enaminones, particularly those with chlorophenyl amino groups, have shown significant therapeutic potential. These compounds have been studied for their anticonvulsant activity and novel brain transport mechanisms, highlighting their versatility as pharmacophores (Eddington, Cox, Roberts, Stables, Powell, & Scott, 2000).
Mécanisme D'action
Target of Action
Similar compounds, known as salicylanilides, have been reported to show activity against gram-positive pathogens including methicillin-resistant staphylococcus aureus and vancomycin-resistant enterococcus faecium .
Mode of Action
It’s worth noting that some halogenated salicylanilides can reduce sars-cov-2 replication and suppress induction of inflammatory cytokines .
Biochemical Pathways
Some studies have identified the salicylanilide esters of n-protected amino acids as selective inhibitors of interleukin-12p40 production and inhibitors of the protein kinase epidermal growth factor receptor (egfr ptk) .
Propriétés
IUPAC Name |
N-[4-(4-chlorophenoxy)-3-(hydroxymethyl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3/c1-2-16(20)18-13-5-8-15(11(9-13)10-19)21-14-6-3-12(17)4-7-14/h2-9,19H,1,10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIIIISQEDZWBEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC(=C(C=C1)OC2=CC=C(C=C2)Cl)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[3-(4-Bromophenyl)-3-oxo-1-propenyl]benzenecarbaldehyde](/img/structure/B2964342.png)
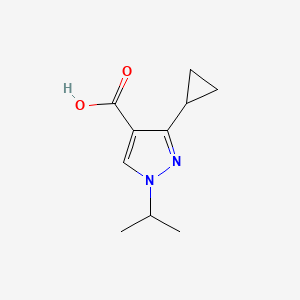

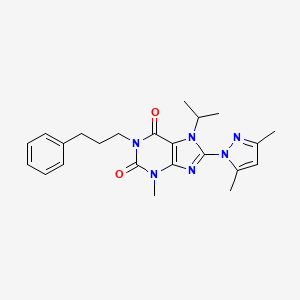

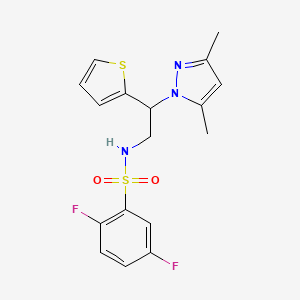
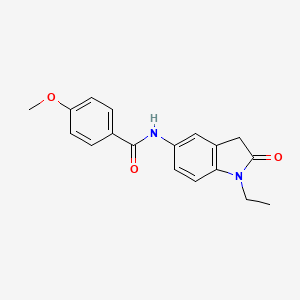
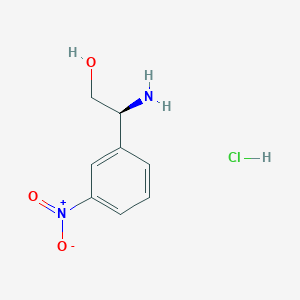
![(Z)-4-benzyl-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2964352.png)

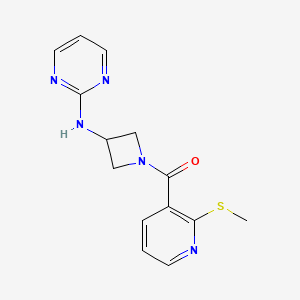
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(o-tolyl)oxalamide](/img/structure/B2964361.png)
